Nucleoprotein (118-126) is a peptide derived from the nucleoprotein of certain viruses, particularly notable in studies related to viral replication and pathogenesis. This peptide plays a critical role in the interaction between viral nucleoproteins and nucleic acids, influencing the structure and function of ribonucleoprotein complexes essential for viral RNA synthesis.
Nucleoprotein (118-126) is synthesized from the nucleoprotein gene of various viruses, including influenza and Marburg virus. The peptide sequence is often studied in the context of its biological functions and potential applications in vaccine development and diagnostics.
Nucleoprotein (118-126) belongs to the class of peptides known as viral nucleoproteins, which are integral components of viral structures. These proteins typically encapsulate viral RNA, playing a pivotal role in the assembly and stability of the viral genome.
The synthesis of Nucleoprotein (118-126) is primarily achieved through solid-phase peptide synthesis, a widely adopted technique for producing peptides. This method involves several key steps:
The automated peptide synthesizers used in industrial settings enhance efficiency and consistency, allowing for large-scale production while maintaining quality control through stringent purification processes.
The molecular structure of Nucleoprotein (118-126) can be characterized by its specific amino acid sequence, which contributes to its functional properties. The peptide includes various functional groups that facilitate interactions with nucleic acids and other proteins.
The InChI Key for Nucleoprotein (118-126) is JTKGELSXBXWEKZ-NNYISDFCSA-N, and its structural representation can be derived from its sequence, which contains multiple functional domains critical for its biological activity.
Nucleoprotein (118-126) can undergo several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and protected amino acid derivatives for substitution during synthesis. Each reaction type leads to distinct products that can be utilized for further studies or applications.
Nucleoprotein (118-126) functions primarily through its interactions with viral RNA and other proteins within the host cell. It facilitates the formation of ribonucleoprotein complexes that are essential for viral transcription and replication.
Research indicates that specific motifs within Nucleoprotein (118-126) are crucial for its ability to oligomerize, which enhances its function in RNA synthesis. The binding affinity between nucleoproteins and viral RNA is critical for maintaining viral integrity during replication processes .
Nucleoprotein (118-126) typically exists as a soluble peptide under physiological conditions. Its solubility is influenced by factors such as pH and ionic strength.
The chemical properties include stability under various environmental conditions, susceptibility to oxidation, and reactivity with other biomolecules. Detailed characterization often involves spectroscopic methods such as nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy to analyze secondary structures .
Nucleoprotein (118-126) has diverse applications in scientific research:
The nucleoprotein amino acid residues 118-126 (NP(118-126), sequence RPQASGVYM) represents the principal immunodominant cytotoxic T-lymphocyte epitope in Lymphocytic Choriomeningitis Virus-infected BALB/c (H-2d haplotype) mice. This epitope elicits a profoundly focused immune response, accounting for >95% of the total antiviral CD8+ T-cell population during primary infection. The extraordinary dominance of this epitope is evidenced by experimental observations where splenocytes from infected mice show massive expansion of NP(118-126)-specific cytotoxic T-lymphocytes, while responses to other viral epitopes (e.g., glycoprotein-derived epitopes) remain minimal or undetectable [1] [6]. This extreme immunodominance hierarchy is a defining characteristic of the anti-Lymphocytic Choriomeningitis Virus CD8+ T-cell response in this murine strain.
The molecular basis for this immunodominance involves high-affinity binding between the NP(118-126) peptide and the major histocompatibility complex class I molecule Ld. Structural analyses confirm that the peptide sits stably within the Ld binding groove, facilitating efficient presentation on infected cell surfaces [1] [6]. Crucially, the presentation of NP(118-126) by Ld occurs efficiently even in the absence of beta-2 microglobulin, a finding demonstrated in beta-2 microglobulin-deficient BALB/c mice (KOD mice). These mice generate significant levels of NP(118-126)-specific, Ld-restricted CD8+ cytotoxic T-lymphocytes following Lymphocytic Choriomeningitis Virus infection, proving that beta-2 microglobulin is not an absolute requirement for Ld presentation of this endogenous antigen or for the induction of the dominant cytotoxic T-lymphocyte response in vivo [2].
Furthermore, the NP(118-126) epitope exhibits remarkable conservation across diverse Old World arenaviruses, including Lassa Fever Virus and Mopeia Virus. Despite sequence variations in the nucleoprotein among these viruses, the core residues critical for Ld binding and T-cell receptor engagement within the NP(118-126) region are preserved. This conservation translates into functional cross-reactivity, where cytotoxic T-lymphocytes primed against Lymphocytic Choriomeningitis Virus NP(118-126) efficiently recognize target cells pulsed with the corresponding peptides from Lassa Fever Virus and Mopeia Virus, highlighting a potential common antiviral cytotoxic T-lymphocyte target [6].
Table 1: Immunodominance of Nucleoprotein (118-126) in BALB/c Mice
| Feature | Observation | Experimental Basis |
|---|---|---|
| Magnitude of Response | >95% of total anti-Lymphocytic Choriomeningitis Virus CD8+ T-cell response | Intracellular Cytokine Staining of splenocytes post-infection [1] |
| MHC Restriction | H-2 Ld | Specific lysis of Ld-transfected targets; Response in beta-2 microglobulin-deficient mice (KOD) [2] |
| Beta-2 Microglobulin Dependence | Not absolute | Generation of NP(118-126)-specific CD8+ cytotoxic T-lymphocytes in KOD mice [2] |
| Cross-reactivity | Strong with Old World Arenaviruses (Lassa, Mopeia) | Cytotoxic T-lymphocyte recognition of peptide-pulsed targets [6] |
| Response to Subdominant Epitopes | Minimal (<5% of response) | Detection of minor glycoprotein epitope responses only upon NP(118-126) removal [1] |
Activation and clonal expansion of Nucleoprotein (118-126)-specific CD8+ cytotoxic T-lymphocytes involve a highly coordinated sequence of antigen presentation, T-cell receptor engagement, and subsequent differentiation. Endogenous synthesis of the viral nucleoprotein within infected cells leads to proteasomal degradation. The resulting NP(118-126) peptide is transported into the endoplasmic reticulum, loaded onto nascent Ld molecules, and presented on the cell surface. Dendritic cells, particularly those infected directly or capable of cross-presenting viral antigen, play a crucial role in the initial priming of naïve NP(118-126)-specific CD8+ T cells in secondary lymphoid organs [1] [3].
The T-cell receptor repertoire recognizing NP(118-126)/Ld complexes exhibits a degree of diversity, though studies indicate biases in Variable beta chain usage. Analysis of T-cell receptor rearrangements in cytotoxic T-lymphocyte clones specific for immunodominant viral epitopes like NP(118-126) reveals contributions from multiple progenitor B cells (typically 3-6 distinct clones per individual mouse), indicating oligoclonal expansion rather than absolute monoclonality. While no single T-cell receptor Variable beta gene segment is universally employed, restricted Variable light chain gene usage has been observed in responses to other similarly dominant epitopes, suggesting potential constraints in optimal T-cell receptor-epitope/MHC interactions [7].
A critical factor driving the overwhelming dominance of the NP(118-126)-specific response is the phenomenon of immunodomination. Co-expression of NP(118-126) with subdominant epitopes (e.g., NP(313-322), PYIACRTSI) on the same antigen-presenting cell leads to the suppression of responses to the subdominant epitopes. This suppression is mediated by the dominant NP(118-126)-specific cytotoxic T-lymphocytes and requires Interferon gamma. Evidence shows that priming mice with a DNA vaccine encoding only the subdominant epitope induces a robust response equivalent in magnitude to that induced by a vaccine encoding the dominant NP(118-126) epitope alone. However, co-delivery of both epitopes on a single plasmid (or within the same virus) results in a response dominated solely by NP(118-126)-specific cells, with the subdominant response suppressed. This suppression is significantly abrogated in Interferon gamma-deficient mice, where responses to subdominant epitopes are enhanced 6- to 20-fold, indicating that localized Interferon gamma secretion by the dominant NP(118-126)-specific cytotoxic T-lymphocytes upon interaction with the antigen-presenting cell actively suppresses the activation or expansion of T cells specific for co-presented subdominant epitopes [1] [3].
Table 2: T-Cell Receptor Usage and Clonal Expansion in NP(118-126)-Specific Responses
| Aspect | Characteristic | Implication |
|---|---|---|
| Clonal Diversity | Oligoclonal (3-6 distinct progenitor clones contributing per mouse) | Multiple naive precursors contribute to the response [7] |
| T-Cell Receptor Vβ Usage | Biased but not exclusive (e.g., Vβ8 family members observed) | Potential structural constraints for optimal recognition |
| T-Cell Receptor Vα Usage | Variable | Diversity in T-cell receptor architecture recognizing the same complex |
| Immunodomination Mechanism | Interferon gamma-dependent suppression by dominant NP(118-126)-specific cytotoxic T-lymphocytes | Limits breadth of response; Focused on single epitope [1] [3] |
| Impact of Epitope Isolation | Equivalent response to subdominant epitope when delivered alone | Proves suppression requires co-expression [1] |
The functional characteristics and efficacy of Nucleoprotein (118-126)-specific CD8+ T cells differ significantly depending on whether they are selected in the presence of endogenous thymically expressed antigen or induced by acute Lymphocytic Choriomeningitis Virus infection. Transgenic mouse models expressing the Lymphocytic Choriomeningitis Virus nucleoprotein under the control of a thymus-specific promoter (Thy-Nucleoprotein mice) provide a powerful tool for this comparison. In these mice, high-affinity T-cell receptor clones reactive to NP(118-126) undergo negative selection during thymic education. Consequently, only low-affinity NP(118-126)-specific CD8+ T cells escape deletion and populate the peripheral repertoire [8].
Following Lymphocytic Choriomeningitis Virus infection, both wild-type BALB/c mice and Thy-Nucleoprotein mice generate detectable NP(118-126)-specific cytotoxic T-lymphocyte responses. However, the functional avidity of these cytotoxic T-lymphocytes, measured by their ability to recognize target cells pulsed with limiting concentrations of peptide, is substantially lower in Thy-Nucleoprotein mice due to the absence of high-affinity clones. Crucially, this difference in avidity has profound functional consequences. Wild-type BALB/c mice, generating high-affinity cytotoxic T-lymphocytes, efficiently clear the acute Lymphocytic Choriomeningitis Virus infection within 7-8 days. Thy-Nucleoprotein mice, possessing only low-affinity cytotoxic T-lymphocytes, also clear the infection, but with slightly delayed kinetics (7-8 days), suggesting that under normal conditions, low-affinity cells can suffice for viral clearance in an Interferon gamma-competent environment [8].
The indispensable role of Interferon gamma in compensating for reduced cytotoxic T-lymphocyte affinity becomes starkly evident in Interferon gamma-deficient Thy-Nucleoprotein mice (Thy-Nucleoprotein × Interferon gamma −/−). These double transgenic mice mount a primary low-affinity NP(118-126)-specific cytotoxic T-lymphocyte response upon Lymphocytic Choriomeningitis Virus challenge, yet they are completely unable to clear the infection. The virus establishes persistence, leading to chronic disease, severe immunosuppression characterized by reduced antigen-presenting cell levels in the spleen, and eventual mortality in approximately 60% of mice by 2-3 months post-infection. In contrast, Interferon gamma-deficient mice without thymic nucleoprotein expression (possessing a full repertoire including high-affinity NP(118-126)-specific cytotoxic T-lymphocytes) clear the infection, albeit with slightly delayed kinetics (10-12 days), demonstrating that high-affinity cytotoxic T-lymphocytes can overcome the lack of Interferon gamma. This data unequivocally demonstrates that Interferon gamma is a critical non-cytolytic mechanism required for viral clearance when the cytotoxic T-lymphocyte response is restricted to low-affinity effectors, as occurs when repertoire selection is shaped by endogenous thymic antigen expression [8].
Table 3: Functional Avidity and Viral Clearance in Endogenous vs. Virus-Induced NP(118-126)-Specific Responses
| Mouse Model | NP(118-126)-Specific T-Cell Affinity | Interferon gamma Status | Viral Clearance Outcome | Mechanism |
|---|---|---|---|---|
| Wild-Type BALB/c | High | Competent | Clearance by day 7-8 | High-affinity cytotoxicity + Interferon gamma |
| Thy-Nucleoprotein (H-2d) | Low | Competent | Clearance by day 7-8 | Interferon gamma compensates for low-affinity cytotoxicity |
| Interferon gamma −/− (Non-Transgenic) | High | Deficient | Delayed Clearance (day 10-12) | High-affinity cytotoxicity partially compensates for Interferon gamma deficiency |
| Thy-Nucleoprotein × Interferon gamma −/− | Low | Deficient | Failure (Persistence, Chronic Disease, 60% Mortality) | Lack of both high-affinity cytotoxicity and critical Interferon gamma effects |
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